Distel

Description

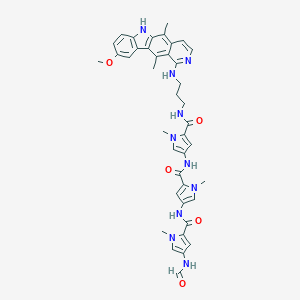

Structure

2D Structure

Properties

CAS No. |

144236-70-4 |

|---|---|

Molecular Formula |

C40H42N10O5 |

Molecular Weight |

742.8 g/mol |

IUPAC Name |

4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53) |

InChI Key |

GQUAIKWWRYLALG-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |

Canonical SMILES |

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |

Other CAS No. |

144236-70-4 |

Synonyms |

DISTA-ELLIPT distamycin-ellipticine hydbrid Distel distel(1+) N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide |

Origin of Product |

United States |

Detailed Research Findings on Distel

Strategic Approaches for Distamycin-Ellipticine Conjugation

The core strategy involves covalently linking the distamycin and ellipticine components. This is typically achieved by functionalizing one or both parent molecules and employing coupling reactions to form a stable conjugate. The design aims to orient the two pharmacophores such that they can simultaneously engage with DNA, facilitating both minor groove binding by the distamycin part and intercalation by the ellipticine part. nih.govnih.gov

Investigation of Linker Chemistries for Bivalent Ligand Assembly

A crucial aspect of synthesizing this compound analogues is the design and selection of the linker or tether connecting the distamycin and ellipticine moieties. The linker's length, flexibility, and chemical nature play a significant role in the ability of the hybrid molecule to adopt a conformation suitable for bidentate binding to DNA. Studies on distamycin-ellipticine hybrids have utilized linkers such as a diaminopropyl tether. nih.gov The investigation of various linker chemistries is essential in the assembly of bivalent ligands to ensure optimal spatial arrangement of the two DNA-binding domains for effective interaction. mdpi.comnih.govrsc.orgucl.ac.uk

Synthesis and Characterization of Monocationic and Biscationic this compound Variants

Chemical derivatization of the core distamycin-ellipticine structure can lead to variants with differing charge states. Two such variants that have been examined are the monocationic hybrid, this compound (1+), and the biscationic hybrid, this compound (2+). nih.gov These variants are reported to differ in the nature of the side chain attached to the distamycin moiety. nih.gov Characterization of these compounds involves confirming their chemical structure and assessing their properties, including their interaction with biological targets like topoisomerases. For instance, this compound (1+) has been characterized as a dual inhibitor of topoisomerase I and II, exhibiting properties distinct from its parent compounds. nih.gov In contrast, the biscationic analogue, this compound (2+), has been reported to show no significant inhibitory effects on either topoisomerase I or II. nih.gov

Structure-Activity Relationship (SAR) Studies in this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound analogues influence their biological activity and interaction with DNA. These studies involve systematic variations of specific parts of the molecule and evaluating the resulting changes in properties. gardp.org

Systematic Modifications at Pyrrole (B145914) Nitrogen and Alkyl Moieties

Given that this compound incorporates a distamycin component, SAR studies on distamycin analogues provide valuable insights. Modifications to the pyrrole nitrogen atoms and the attached alkyl moieties in distamycin analogues have been shown to affect their antiviral activity and cellular toxicity. nih.gov For example, varying the length of the alkyl chain on the pyrrole nitrogen in distamycin A analogues influenced their potency against herpes simplex virus (HSV-1) and their toxicity to cells. nih.gov These findings suggest that similar modifications on the distamycin portion of this compound could impact its DNA binding characteristics and biological effects.

Influence of Side Chain Structure on Chemical and Biological Properties

The structure of the side chain, particularly on the distamycin portion of the hybrid, significantly influences the properties of this compound analogues. The difference in the side chain between the monocationic this compound (1+) and the biscationic this compound (2+) leads to marked differences in their ability to inhibit topoisomerase enzymes. nih.gov This highlights how even subtle changes in charge and functional groups within the side chain can dramatically alter the biological profile of these hybrid molecules. The design of new hybrids with modified side chains, such as the proposed inclusion of an additional positively-charged amidine side chain, is explored to enhance DNA-binding affinity. nih.gov

Elucidation of Molecular Recognition and Dna Interaction Mechanisms of Distel

Investigation of Bimodal DNA Binding: Intercalation and Minor Groove Interaction

Characterization of Ellipticine (B1684216) Moiety's Intercalative Mode within the DNA Helix

The ellipticine chromophore, a planar polycyclic structure, is primarily responsible for the intercalative component of Distel's DNA binding nih.govnih.gov. Intercalation involves the insertion of the planar aromatic system between adjacent DNA base pairs, leading to unwinding and elongation of the DNA helix acs.orgoup.com. Research indicates that the ellipticine moiety largely dictates the binding reaction of the hybrid molecule with DNA nih.gov. This intercalative mode is a significant factor in this compound's interaction with DNA, including its preferential binding to internucleosomal DNA in the presence of chromatin nih.gov. The orientation of the DNA-bound ellipticine chromophore within the hybrid molecule has been estimated to differ by approximately 10 degrees from that of an equivalent chromophore lacking the distamycin tail, as determined by electric linear dichroism experiments nih.gov.

Analysis of Distamycin Residue's Minor Groove Binding Specificity

The distamycin residue is a known minor groove binder, typically exhibiting a preference for AT-rich sequences wikipedia.orgresearchgate.net. In the context of the this compound hybrid, the distamycin moiety is positioned to interact within the minor groove of the DNA duplex researchgate.net. Molecular modeling studies support the involvement of the distamycin part in minor groove binding nih.gov. While distamycin alone shows strong AT specificity, the binding specificity of the this compound conjugate can be more complex. Some studies suggest that the hybrid molecule can bind to DNA without a strict preference for AT or GC polynucleotides, accommodating both homopolymeric and co-polymeric sequences, although the geometry of the complex may vary with the sequence nih.gov. However, other findings indicate that the biscationic form of this compound engages in bidentate binding preferentially to AT sequences researchgate.net. Competition experiments with distamycin have been used to confirm the involvement of the N-methyl-pyrrole portion of the hybrid molecule in the binding reaction nih.gov.

Biophysical Characterization Techniques for this compound-DNA Complexation

A range of biophysical techniques has been employed to characterize the interaction between this compound and DNA, providing detailed information about the binding modes, affinity, and conformational changes induced in the DNA.

Spectroscopic methods are crucial for studying the binding of this compound to DNA. UV-Visible absorbance spectroscopy is used to monitor spectral shifts upon binding, which can indicate interaction with DNA nih.gov. Scatchard plots derived from absorbance measurements can provide information on binding stoichiometry and affinity, although the bimodal nature of this compound binding may complicate fitting to a single binding mode model nih.gov.

Circular Dichroism (CD) spectroscopy is sensitive to changes in the DNA helix conformation induced by ligand binding. CD measurements have been used to study the interaction of this compound with DNA and support the proposed binding modes researchgate.net.

Linear Dichroism (LD) spectroscopy, particularly electric linear dichroism and flow linear dichroism, provides information about the orientation of the bound molecule relative to the DNA helix axis nih.govnih.govacs.org. Studies using LD have shown that this compound binding induces changes in the DNA structure and have helped estimate the orientation of the ellipticine chromophore when intercalated within the hybrid nih.govnih.gov. Electric linear dichroism experiments with various polynucleotides have also indicated sequence preferences for bidentate binding researchgate.net.

Fluorescence spectroscopy is a powerful tool, particularly utilizing the intrinsic fluorescence of the ellipticine chromophore nih.gov. Fluorescence quenching experiments are employed to study the binding affinity and mechanism nih.govmdpi.comatto-tec.comatto-tec.com. Upon binding to DNA, the fluorescence of the ellipticine moiety in this compound is typically quenched, and the extent of quenching can be used to determine binding constants and explore the nature of the interaction nih.gov. Fluorescence lifetime measurements can also provide additional insights into the binding process researchgate.net.

Intercalating agents are known to unwind the DNA double helix, a property that can be quantified using DNA unwinding assays oup.com. Topoisomerase enzymes, which alter DNA supercoiling, are sensitive to changes in DNA topology induced by binding molecules acs.orgwikipedia.org. Topoisomerase assays are used to assess the ability of a compound to unwind DNA or to inhibit topoisomerase activity by stabilizing the cleavage complex nih.govbeilstein-journals.org. Studies with this compound have shown that its binding unwinds the DNA helix, with topoisomerase assays establishing a minimum unwinding angle of 11 degrees nih.gov. This unwinding is consistent with the intercalation of the ellipticine chromophore, although the unwinding angle for the hybrid is notably smaller than that observed for ellipticine alone nih.gov. Distamycin itself is known to increase the activity of topoisomerase II wikipedia.org.

Gel electrophoresis techniques, including Electrophoretic Mobility Shift Assays (EMSA) and DNA footprinting, are valuable for analyzing DNA-ligand interactions nih.govresearchgate.net. EMSA can demonstrate the binding of a molecule to a DNA fragment by observing a shift in the fragment's mobility through a gel matrix researchgate.net. This technique can be used to assess binding affinity and stoichiometry.

DNA footprinting experiments, often using nucleases like DNase I, reveal the specific DNA sequences or regions protected from cleavage by the bound ligand nih.govresearchgate.net. Footprinting studies with this compound have shown protection patterns that are distinct from those of either distamycin or ellipticine alone, suggesting a merged or unique binding specificity nih.gov. The hybrid has been found to be a very effective inhibitor of DNase I cutting nih.gov. Footprinting studies have also revealed that the biscationic hybrid is notably selective for AT-rich sequences in DNA, with lower concentrations required to produce footprints compared to distamycin alone researchgate.net. Chemical probing experiments using reagents like diethyl pyrocarbonate and osmium tetroxide can also be employed to detect drug-induced distortions in the DNA helix, such as bending towards the minor groove, which this compound has been shown to cause researchgate.net.

Data Summary Table: Biophysical Techniques Applied to this compound-DNA Interaction

| Technique | Information Gained | Key Findings for this compound | References |

| UV-Visible Absorbance | Spectral shifts upon binding, stoichiometry, affinity (Scatchard plots) | Binding evidenced by spectral shifts; interaction cannot be adequately described by a single binding mode nih.gov. | nih.gov |

| Circular Dichroism (CD) | Conformational changes in DNA helix | Used to study binding and support proposed modes researchgate.net. | researchgate.net |

| Linear Dichroism (LD) | Orientation of bound molecule relative to DNA axis, induced structural changes | Binding induces changes in DNA structure; estimates orientation of ellipticine chromophore; indicates sequence preference for bidentate binding nih.govnih.govresearchgate.net. | nih.govnih.govresearchgate.net |

| Fluorescence Quenching | Binding affinity, mechanism, presence of interaction | Binding evidenced by fluorescence quenching; used to study interaction nih.gov. Extent of quenching provides binding information nih.gov. | nih.govmdpi.comatto-tec.comatto-tec.com |

| DNA Unwinding Assays | Degree of DNA helix unwinding upon binding | Binding unwinds DNA helix nih.gov. | nih.gov |

| Topoisomerase Assays | Effect on DNA supercoiling, inhibition of topoisomerase activity | Binding unwinds DNA by minimum of 11 degrees; consistent with intercalation nih.gov. | nih.gov |

| Electrophoretic Mobility Shift Assays (EMSA) | Binding to DNA fragments, affinity, stoichiometry | Used to investigate interaction nih.govresearchgate.net. | nih.govresearchgate.net |

| DNA Footprinting | Identification of specific binding sites, sequence specificity, induced distortions | Reveals protection patterns distinct from parent compounds; notable selectivity for AT-rich sequences; causes DNA bending nih.govresearchgate.net. | nih.govresearchgate.net |

Sequence Selectivity and Conformational Dynamics of DNA Induced by this compound

The interaction of this compound with DNA is characterized by specific binding preferences and the induction of structural alterations in the DNA duplex.

Preferential Binding to Specific DNA Sequences (e.g., A/T-rich vs. G/C-rich)

Studies indicate that the biscationic form of this compound, referred to as this compound (2+), demonstrates notable selectivity for AT-rich sequences in DNA. This selectivity is evidenced by its engagement in bidentate binding specifically to AT sequences, with no comparable binding observed for GC sequences. researchgate.net Footprinting experiments utilizing agents such as DNase I and methidiumpropyl-EDTA.FeII corroborate this preference, revealing that the biscationic hybrid is particularly selective for AT-rich regions within DNA. researchgate.net The concentrations of this compound (2+) required to produce a clear footprint at AT sites are significantly lower (4- to 10-fold) than those needed for distamycin alone to achieve comparable DNase I footprints. researchgate.net

Mechanisms of DNA Bending and Helix Distortion upon this compound Binding

Chemical probing experiments have provided insight into the structural impact of this compound binding on the DNA helix. These studies reveal that the hybrid compound induces significant distortion of the DNA helix. researchgate.net This distortion is understood in terms of a bending of the DNA duplex. The bending is directed towards the minor groove, a structural change that consequently leads to greatly enhanced reactivity towards chemical probes in the major groove of the DNA. researchgate.net

Chemical Probing Methodologies for DNA-Distel Complex Footprinting (e.g., Diethyl Pyrocarbonate and Osmium Tetroxide Reactivity)

Chemical probing is a key methodology employed to map the interaction sites and conformational changes in DNA upon binding of a ligand like this compound. Diethyl pyrocarbonate (DEPC) and osmium tetroxide (OsO4) are specific chemical probes that have been utilized in such experiments to study the DNA-Distel complex. researchgate.net Osmium tetroxide, for instance, is known to react with thymine (B56734) residues in double-stranded DNA, with enhanced reactivity indicating bases that are unpaired or under torsional stress. wikipedia.org While the research confirms the use of these probes to demonstrate helix distortion and bending induced by this compound researchgate.net, detailed step-by-step protocols specifically for this compound footprinting using DEPC and OsO4 were not extensively described in the search results. Generally, DNA footprinting techniques involve steps such as DNA amplification, incubation with the binding protein (this compound in this case), cleavage with a probing agent, and analysis of resulting fragments, often by gel electrophoresis, to identify protected or hyper-reactive regions. wikipedia.orgnih.gov

Here is a summary of the key findings regarding this compound's DNA interaction mechanisms:

| Interaction Aspect | Observation | Method(s) Used |

| Sequence Selectivity | Preferential binding to AT-rich sequences; bidentate binding to AT, not GC. | Viscosity, fluorescence lifetime, circular and linear dichroism measurements, DNase I and methidiumpropyl-EDTA.FeII footprinting. researchgate.net |

| DNA Bending/Distortion | Significant distortion and bending of the DNA helix towards the minor groove. | Chemical probing with diethyl pyrocarbonate and osmium tetroxide. researchgate.net |

| Enhanced Major Groove Reactivity | Observed as a consequence of minor groove bending. | Chemical probing with diethyl pyrocarbonate and osmium tetroxide. researchgate.net |

Mechanistic Insights into Topoisomerase Modulation by Distel Conjugates

Dissection of Dual Topoisomerase I and II Inhibitory Action

Studies on Distel conjugates have revealed a differential capacity to inhibit topoisomerase I (Topo I) and topoisomerase II (Topo II), depending on their specific structural characteristics, particularly their charge. The monocationic hybrid, referred to as this compound (1+), has been identified as a dual inhibitor of both topoisomerase I and topoisomerase II. nih.govresearchgate.net Its inhibitory profile exhibits characteristics that distinguish it from its parent compounds, distamycin and ellipticine (B1684216). nih.gov

In contrast, the biscationic hybrid, this compound (2+), has shown no significant inhibitory effects on either topoisomerase I or topoisomerase II activity. nih.govresearchgate.net This stark difference in activity between the monocationic and biscationic variants highlights the critical role of molecular charge and potentially other structural nuances in determining the interaction of these hybrid molecules with topoisomerase enzymes and DNA.

Analysis of this compound's Influence on DNA Cleavable Complex Formation

A key mechanism by which certain topoisomerase inhibitors, known as poisons, exert their effects is by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA during the catalytic cycle. This complex, referred to as the cleavable complex, is an intermediate state where the DNA strand(s) are cleaved and covalently linked to the enzyme before religation occurs. frontiersin.orgmdpi.comnih.gov

This compound conjugates, specifically this compound (1+), have been examined for their ability to modulate the formation of these topoisomerase-DNA cleavable complexes in vitro. nih.govresearchgate.net The stabilization of these complexes by inhibitors prevents the religation of the DNA strands, leading to the accumulation of DNA breaks. wikipedia.org These breaks can subsequently interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cell death. Research indicates that this compound (1+) influences the formation of cleavable complexes with both topoisomerase I and topoisomerase II. nih.govresearchgate.net

Comparative Analysis of Topoisomerase Inhibition by Monocationic and Biscationic this compound Variants

A direct comparison between the monocationic this compound (1+) and the biscationic this compound (2+) reveals a significant difference in their impact on topoisomerase activity. As discussed in Section 4.1, this compound (1+) functions as a dual inhibitor of Topo I and Topo II, affecting the formation of cleavable complexes with both enzymes. nih.gov

Conversely, this compound (2+) demonstrates negligible effects on the activity of either topoisomerase I or topoisomerase II. nih.gov This difference in inhibitory capacity, despite both molecules containing similar structural elements (a DNA-intercalating chromophore and a tris-pyrrole element), underscores the importance of the charge state of the molecule in its interaction with the topoisomerase-DNA complex. The monocationic nature of this compound (1+) appears to be crucial for its ability to effectively modulate topoisomerase activity and stabilize the cleavable complex.

Studies on Topoisomerase-Mediated DNA Cleavage and Religation Processes

Topoisomerases facilitate changes in DNA topology through a cyclical process involving DNA cleavage, strand passage (or rotation), and religation. springernature.comtandfonline.com Topoisomerase I creates a transient single-strand break, while topoisomerase II creates a transient double-strand break. springernature.com Inhibitors can interfere with different steps of this cycle. Topoisomerase poisons, like this compound (1+), primarily act by trapping the enzyme in the cleavable complex, thereby inhibiting the religation step. wikipedia.org

Computational Chemistry and Molecular Modeling Approaches for Distel Dna Systems

Quantum Chemical Calculations and Determination of Ligand-DNA Complexation Energies

Quantum chemical (QC) calculations offer a high level of theory to investigate the electronic structure and energetics of molecular systems. These methods are crucial for accurately determining the interaction energies between a ligand like Distel and its DNA target.

Detailed research into the binding of minor groove agents like netropsin, a compound structurally related to this compound, has utilized quantum mechanics to elucidate interaction energies. nih.govaps.org Methods such as Density Functional Theory (DFT) are employed to optimize the geometry of the ligand and to calculate its electronic properties. nih.gov For instance, DFT at the B3LYP/6-311+G(d,p) level has been used to parameterize force fields for ligands, ensuring that the atomic charges and internal geometries accurately reflect their quantum mechanical nature before being used in classical simulations. nih.gov

The determination of complexation energy involves calculating the energy of the this compound-DNA complex and subtracting the energies of the individual this compound and DNA molecules in their unbound states. A significant challenge in these calculations is the large size of the DNA system. To address this, hybrid approaches and fragmentation methods have been developed. The Molecular Fractionation with Conjugate Caps (MFCC) method, for example, allows for ab initio level calculations on large systems like DNA by breaking them down into smaller, manageable fragments. nih.gov This approach has shown excellent agreement with full-system calculations for DNA-ligand interactions. nih.gov

Furthermore, QC calculations are essential for understanding the nature of the interactions, such as hydrogen bonding and van der Waals forces, that dominate the binding of this compound to the DNA minor groove. nih.gov By analyzing the electron density distribution, one can characterize the strength and geometry of these non-covalent interactions.

Table 1: Representative Quantum Mechanical Methods in Ligand-DNA Interaction Studies

| Method | Application | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization of the ligand; Calculation of atomic charges for force fields. nih.gov | Provides accurate electronic structure and properties of the ligand. |

| Ab initio methods (e.g., MP2) | Calculation of interaction energies between ligand and DNA base pairs or fragments. researchgate.net | Offers high accuracy for quantifying the strength of non-covalent interactions. |

| Time-Dependent DFT (TD-DFT) | Investigation of electronic excitations and photophysical properties of the ligand upon binding. rsc.org | Explains changes in fluorescence and absorption spectra observed experimentally. rsc.org |

| Fragmentation Methods (e.g., MFCC) | Calculation of interaction energies for large DNA-ligand complexes at the ab initio level. nih.gov | Enables high-level quantum mechanical treatment of entire biomolecular complexes. nih.gov |

Atomistic and Coarse-Grained Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations provide a dynamic view of the this compound-DNA binding event, offering insights into conformational changes, solvent effects, and the stability of the complex over time. nih.gov Both atomistic and coarse-grained models are employed, each with its own advantages.

Atomistic MD Simulations:

In all-atom MD simulations, every atom of the ligand, DNA, and surrounding solvent is explicitly represented. This high-resolution approach allows for a detailed investigation of the specific interactions, such as hydrogen bonds and water-mediated contacts, that stabilize the this compound-DNA complex. gsu.edu Force fields like AMBER are commonly used to describe the interactions between atoms. nih.gov

Simulations of related minor groove binders like netropsin and distamycin have revealed that these molecules cause a stiffening of the DNA helix upon binding. rsc.org Nanosecond-scale MD simulations have been instrumental in studying the mobility of the ligand in the minor groove, the patterns of hydrogen bonding, and the role of hydration. nih.gov For example, studies have shown that while a ligand may be less hydrated when bound, the loss of ligand-solvent interactions is a key factor in the thermodynamics of binding. nih.gov Analysis of the root-mean-square deviation (RMSD) over the simulation time is a standard method to assess the stability of the complex. nih.gov

Coarse-Grained MD Simulations:

While atomistic simulations provide great detail, they are computationally expensive and typically limited to nanosecond or microsecond timescales. Coarse-grained (CG) models address this limitation by grouping several atoms into single "beads," reducing the number of particles in the system and allowing for simulations over longer timescales. This approach is particularly useful for studying slower processes, such as the initial association of this compound with DNA or large-scale conformational changes in the DNA.

Molecular Docking Protocols for Predicting Binding Modes and Affinities (e.g., GOLD, GLIDE, CDOCKER, AUTODOCK)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov For this compound, docking simulations can identify the most likely binding site within the DNA minor groove and predict its specific binding pose.

Several docking programs are widely used, each employing different search algorithms and scoring functions to evaluate the ligand poses. Commonly used protocols for studying DNA minor groove binders include:

GOLD (Genetic Optimisation for Ligand Docking): Uses a genetic algorithm to explore the conformational space of the ligand.

GLIDE (Grid-based Ligand Docking with Energetics): Employs a hierarchical search protocol to find the best ligand poses within a grid representing the receptor's properties.

CDOCKER: A CHARMm-based docking tool that uses a soft-core potential and random ligand conformations to generate poses.

AUTODOCK: One of the most widely used docking programs, which utilizes a Lamarckian genetic algorithm. researchgate.net

Systematic computational analyses have been performed to benchmark these docking protocols for their ability to reproduce the crystallographic binding modes of noncovalent DNA minor groove binders. researchgate.net Such studies have found that programs like GOLD and GLIDE often show better performance in predicting poses closer to the experimental structures for this class of compounds. researchgate.net The scoring functions of these programs provide an estimate of the binding affinity, which can be used to rank different this compound analogues or to screen virtual libraries for potential new DNA binders. For instance, docking studies of novel guanidine derivatives have successfully predicted their potential as minor groove binders, with calculated binding scores (e.g., G-scores in kcal/mol) correlating with their ability to form hydrogen bonds within the minor groove. researchgate.net

Table 2: Comparison of Common Molecular Docking Programs

| Program | Search Algorithm | Scoring Function Principle | Key Feature |

| GOLD | Genetic Algorithm | Force-field based (e.g., GoldScore, CHEMPLP) | High flexibility for both ligand and parts of the receptor. researchgate.net |

| GLIDE | Hierarchical Search | Empirical (e.g., GlideScore) | Efficiently samples and scores poses, often with high accuracy. researchgate.net |

| CDOCKER | Conformation Generation | CHARMm energy-based | Integrates well with other CHARMm-based simulation tools. researchgate.net |

| AUTODOCK | Lamarckian Genetic Algorithm | Empirical free energy force field | Widely used, open-source, and highly customizable. researchgate.net |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Hybrid DNA Minor Groove Binders

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can predict their DNA binding affinity or biological efficacy based on calculated molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of hybrid DNA minor groove binders, including this compound analogues, with experimentally determined activities (e.g., binding constants) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) derived from optimized geometries. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. southern.edu These methods analyze the steric and electrostatic fields surrounding the aligned molecules to derive the QSAR. Studies on heterocyclic diamidines have shown that CoMSIA models incorporating descriptors for hydrophobic, hydrogen bond donor, and acceptor properties can have good predictive ability for antiparasitic activity, which is linked to DNA minor groove binding. southern.edu Such models can provide a graphical representation of the regions where modifications to the this compound structure would likely increase or decrease its activity, thereby guiding the synthesis of new, more potent compounds. southern.edunih.gov

Cellular and Subcellular Distribution of Distel in Eukaryotic Systems

Mechanisms of Intracellular Uptake and Permeation of Distel

While the precise mechanisms governing the intracellular uptake and permeation of this compound in eukaryotic systems are not explicitly detailed in the examined literature, studies have observed its intracellular accumulation. nih.gov Cellular uptake of compounds in eukaryotic cells can occur through various mechanisms, including passive diffusion across the plasma membrane, carrier-mediated transport, and endocytosis. However, specific experimental data elucidating which of these pathways are involved in this compound's entry into cells is not available from the provided sources.

Investigation of Preferential Nuclear Accumulation of the Compound

Investigations utilizing fluorescence microscopy have demonstrated that this compound exhibits preferential accumulation within the nuclei of eukaryotic cells, specifically in HeLa cells. nih.gov This suggests that upon entering the cell, this compound is actively transported into or retained within the nuclear compartment at higher concentrations compared to the cytoplasm. In comparative studies, both this compound and ellipticine (B1684216), the intercalator component of the hybrid, were found to accumulate preferentially in the nuclei of treated cells. nih.gov

Elucidation of Specific Nucleolar Localization of this compound within Cells

Data Table: Subcellular Localization of this compound in HeLa Cells

| Compound | Cellular Compartment | Observed Localization Pattern | Reference |

| This compound | Nucleus | Preferential accumulation | nih.gov |

| This compound | Nucleolus | Specific localization | nih.gov |

| Ellipticine | Nucleus | High intensity across entire nucleus | nih.gov |

Q & A

Q. What core methodologies underpin DISTEL's integration of immersive and intelligent technologies?

this compound employs machine learning/deep learning for data analysis in heterogeneous databases and intelligent dialog modeling to generate nonlinear narratives. Key methodologies include:

- Data science : Extraction of patterns using clustering and natural language processing (NLP) .

- Mixed reality : Implementation of 3D avatars and robotics (e.g., Pepper robot) for user interaction .

- Narrative design : A library of story patterns to guide adaptive storytelling . Researchers should prioritize replicability by documenting AI model architectures and interaction protocols .

Q. How does this compound address data heterogeneity in its AI-driven storytelling framework?

this compound uses modular data pipelines to harmonize structured (e.g., databases) and unstructured (e.g., text, sensor data) sources:

- Preprocessing : Normalization and feature engineering for cross-domain compatibility .

- Validation : Multi-step consistency checks to resolve data contradictions (e.g., conflicting user feedback) .

- Ethical safeguards : Anonymization of user data during collection and analysis .

Advanced Research Questions

Q. What experimental design strategies optimize this compound's AI-human interaction parameters?

Advanced researchers should:

- Define variables : Isolate factors like dialog latency, avatar responsiveness, and narrative branching depth .

- Control groups : Compare user engagement between this compound's AI agent and baseline systems (e.g., scripted chatbots) .

- Iterative testing : Use A/B testing to refine interaction thresholds (e.g., response time ≤2 seconds for optimal engagement) . Reference experimental protocols from human-computer interaction (HCI) literature to ensure rigor .

Q. How can researchers resolve contradictions between this compound's predictive narratives and user-generated feedback?

Contradictions may arise from mismatches between AI-generated plots and user expectations. Mitigation strategies include:

- Statistical reconciliation : Apply Bayesian inference to weigh user feedback against pre-trained narrative models .

- Dynamic adaptation : Implement reinforcement learning to adjust story arcs in real time .

- Validation metrics : Quantify discrepancies using metrics like narrative coherence scores and user satisfaction indices .

Q. What interdisciplinary challenges emerge when integrating this compound's AI/data science components with mixed reality platforms?

Key challenges and solutions:

- Technical alignment : Synchronize AI processing latency with mixed reality hardware constraints (e.g., VR headset refresh rates) .

- Methodological fusion : Combine qualitative user experience (UX) assessments with quantitative AI performance metrics .

- Ethical considerations : Address privacy risks in immersive environments using GDPR-compliant data handling .

Q. How should researchers validate this compound's reproducibility across diverse storytelling scenarios?

Reproducibility requires:

- Documentation : Share code repositories with version-controlled AI models and interaction logs .

- Benchmarking : Use standardized datasets (e.g., annotated story corpora) to compare outputs across research teams .

- Peer review : Publish full experimental parameters (e.g., hyperparameters, training epochs) in supplementary materials .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.